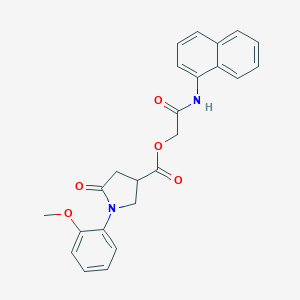
2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as NAO, is a synthetic compound that has been widely used in scientific research. NAO is a potent inhibitor of mitochondrial complex I, which plays a crucial role in cellular energy production.
作用机制
2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate acts as a potent inhibitor of mitochondrial complex I by binding to the ubiquinone-binding site of the enzyme. This results in the inhibition of electron transfer from NADH to ubiquinone, leading to a decrease in mitochondrial respiration and ATP production. 2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has also been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.
Biochemical and physiological effects:
2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to have several biochemical and physiological effects, including the inhibition of mitochondrial respiration, the induction of ROS production, and the activation of cell death pathways. 2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke, suggesting its potential therapeutic applications.
实验室实验的优点和局限性
2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has several advantages for lab experiments, including its potent inhibitory effect on mitochondrial complex I, its ability to induce ROS production, and its neuroprotective effects. However, 2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has some limitations, including its potential toxicity and the need for careful dosing and administration.
未来方向
There are several future directions for the use of 2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate in scientific research. One potential direction is the development of novel derivatives of 2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate with improved potency and selectivity for complex I inhibition. Another direction is the investigation of the role of complex I inhibition in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Finally, the therapeutic potential of 2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate and its derivatives should be further explored in preclinical and clinical studies.
合成方法
2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate can be synthesized through a multistep process involving the condensation of 2-naphthylamine and 2-oxoethyl acrylate, followed by the reaction with 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid. The final product is obtained through purification and crystallization.
科学研究应用
2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has been widely used in scientific research to study the role of mitochondrial complex I in various cellular processes, including energy metabolism, oxidative stress, and cell death. 2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to be an effective tool to investigate the function of complex I in different cell types, including neurons, cardiomyocytes, and cancer cells.
属性
产品名称 |
2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
分子式 |
C24H22N2O5 |
分子量 |
418.4 g/mol |
IUPAC 名称 |
[2-(naphthalen-1-ylamino)-2-oxoethyl] 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C24H22N2O5/c1-30-21-12-5-4-11-20(21)26-14-17(13-23(26)28)24(29)31-15-22(27)25-19-10-6-8-16-7-2-3-9-18(16)19/h2-12,17H,13-15H2,1H3,(H,25,27) |
InChI 键 |
XQOABMBOBQVUCF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=CC4=CC=CC=C43 |
规范 SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine](/img/structure/B270820.png)
![2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270824.png)
![6-bromo-N-(4-bromo-2,3-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270825.png)
![6-bromo-N-(4-bromo-3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270828.png)
![6-bromo-N-(4-bromo-3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270829.png)
![6-bromo-N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270833.png)
![6-bromo-N-(2,5-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270835.png)